Methyl furo[3,2-b]pyridine-7-carboxylate
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Overview
Description
Methyl furo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl furo[3,2-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a furan derivative in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl furo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl furo[3,2-b]pyridine-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl furo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the furan ring.
Pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyrrole ring instead of a furan ring, leading to different chemical properties and applications.
Uniqueness: Methyl furo[3,2-b]pyridine-7-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and potential biological activities. Its structural features make it a valuable scaffold for the development of new chemical entities with diverse applications .
Biological Activity
Methyl furo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system with a carboxylate group. Its molecular formula is C11H9NO3, with a molecular weight of approximately 201.19 g/mol. The structure contributes to its unique reactivity and potential applications in drug development.
Synthesis Methods
Several synthetic routes have been developed for this compound. Common methods include:
- Cyclization Reactions : Utilizing starting materials that contain both furan and pyridine moieties.
- Esterification : The carboxylic acid form can be converted into the methyl ester through reaction with methanol in the presence of acid catalysts.
- Functional Group Modifications : Alterations to the pyridine or furan rings can enhance biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of 12 µM against human colorectal cancer cells (HCT116) . The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of the PAR-2 signaling pathway, which is crucial in mediating inflammatory responses . In animal models, administration of this compound resulted in reduced edema and cytokine release associated with inflammatory conditions.
Antimicrobial Activity
This compound has demonstrated activity against multidrug-resistant strains of bacteria. A screening study identified it as effective against Mycobacterium tuberculosis, highlighting its potential as a new antibiotic candidate .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), notably PAR-2, influencing downstream signaling pathways that regulate inflammation and pain responses.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
- Anti-inflammatory Research : In a rodent model of arthritis, treatment with this compound led to a marked decrease in inflammatory markers and joint swelling .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structure Features | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Fused furan and pyridine rings | High (IC50 = 12 µM) | Moderate |
Methyl pyridine-2-carboxylate | Pyridine ring with carboxyl group | Low | Low |
Furo[3,2-c]pyridine | Different fusion pattern | Moderate | High |
6-Methylfuro[3,2-b]pyridine | Methyl substitution on pyridine ring | Moderate | Low |
Properties
IUPAC Name |
methyl furo[3,2-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-4-10-7-3-5-13-8(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFGMKLPLFTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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